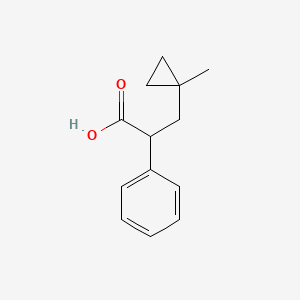
3-(1-Methylcyclopropyl)-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylcyclopropyl)-2-phenylpropanoic acid is a compound that can be associated with the family of cyclopropane-containing acids. While the specific compound is not directly studied in the provided papers, related compounds with cyclopropane rings and phenyl groups have been investigated, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds can be complex due to the reactivity of the cyclopropane ring. For instance, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate required protection of the cyclopropene ring by iodination to allow oxidation of an alcohol to a carboxylic acid, followed by deprotection using activated zinc . This indicates that the synthesis of this compound would likely require careful consideration of protecting groups and reaction conditions to maintain the integrity of the cyclopropane ring.
Molecular Structure Analysis
The molecular structure of cyclopropane-containing compounds has been studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure and conformation of 1-phenyl-2-methylcyclopropene-3-carboxylic acid were determined by X-ray methods, revealing interactions between the phenyl group and the cyclopropane ring . Similarly, NMR spectral analysis has been used to investigate the conformational equilibria of related compounds . These studies suggest that the molecular structure of this compound would likely exhibit significant conformational preferences due to the presence of the phenyl and cyclopropane rings.
Chemical Reactions Analysis
Cyclopropane-containing acids can undergo various chemical reactions, including oxidation and ring-opening. For instance, one-electron oxidation of cyclopropane carboxylic acids can lead to radical cations that undergo decarboxylation or react with hydroxide ions, depending on the pH . Additionally, methylenecyclopropanes can react with diphenyl diselenide to give ring-opened products . These studies suggest that this compound could also participate in similar oxidation and ring-opening reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane-containing compounds are influenced by their molecular structure. For example, the presence of substituents on the cyclopropane ring can affect the compound's stability and reactivity . The electrochemical functionalization of phenylcyclopropane has been studied, indicating that such compounds can undergo transformations in the presence of an electric current . These insights can be extrapolated to predict the properties of this compound, such as its reactivity in electrochemical conditions.
Scientific Research Applications
Synthesis and Medicinal Chemistry
A study demonstrated the Lewis acid-catalyzed ring-opening of activated cyclopropanes, leading to the enantioselective synthesis of significant compounds such as dual serotonin/norepinephrine reuptake inhibitors. This process underscores the potential of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid derivatives in synthesizing complex molecules for therapeutic purposes (Lifchits & Charette, 2008).
Metabolic Engineering for Sustainable Chemical Production
Research into metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol, a precursor for fragrances, demonstrated the utility of this compound in developing sustainable chemical manufacturing processes. The study highlights the pathway from L-phenylalanine to 3-phenylpropanol, illustrating the acid's role in generating high-value chemicals through biotechnological means (Liu et al., 2021).
Organic Synthesis and Chemical Reactions
Cross-coupling of remote meta-C–H bonds directed by a U-shaped template showcases innovative approaches to chemical synthesis involving phenylpropanoic acid derivatives. This research points to the versatility of this compound in facilitating complex organic reactions, potentially leading to the development of novel pharmaceuticals and materials (Wan et al., 2013).
Mechanistic Insights in Chemical Reactions
Investigations into the chemistry of urea with phenylpropane derivatives reveal mechanistic insights crucial for designing novel organic reactions and understanding reaction pathways. This knowledge contributes to the broader application of cyclopropane and phenylpropane derivatives in synthetic chemistry, pharmaceutical development, and material science (Butler, Hussain, & Leitch, 1980).
Enzymatic Resolution and Chemo-Enzymatic Routes
A chemo-enzymatic route for preparing chiral compounds, highlighting the potential of this compound derivatives in enzymatic resolutions and the synthesis of optically pure compounds. Such processes are vital for producing active pharmaceutical ingredients (APIs) with high enantiomeric purity, crucial for drug efficacy and safety (Zhao et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1-methylcyclopropyl)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(7-8-13)9-11(12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUDNCZJNZHZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2552642.png)


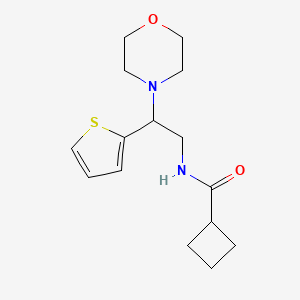
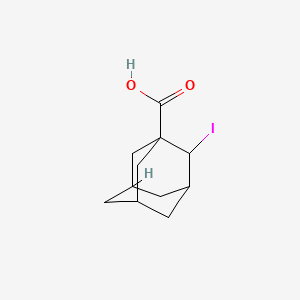
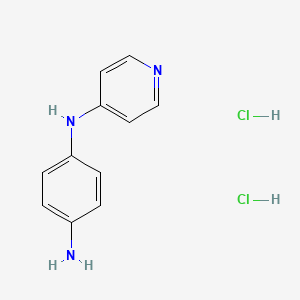
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)
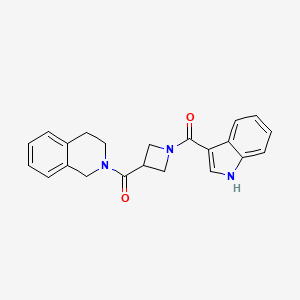

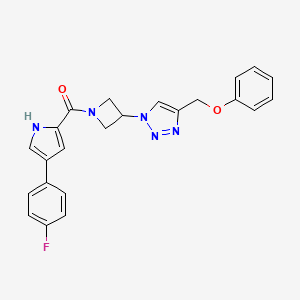
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)
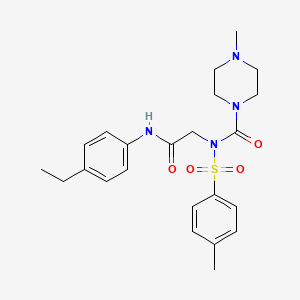
![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)